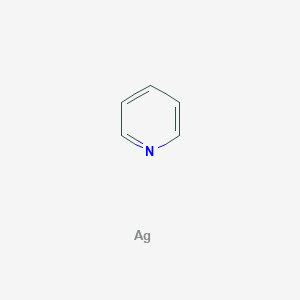
Pyridine--silver (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine–silver (1/1) is a coordination compound consisting of pyridine, an aromatic heterocycle, and silver in a 1:1 ratio. Pyridine, with the chemical formula C5H5N, is known for its nitrogen atom, which imparts unique chemical properties. Silver, a transition metal, is well-known for its antimicrobial properties. The combination of these two components results in a compound with significant applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine–silver (1/1) can be synthesized through various methods. One common approach involves the reaction of silver nitrate (AgNO3) with pyridine in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting product is isolated by filtration and drying. Another method involves the use of silver perchlorate (AgClO4) dissolved in pyridine, forming complexes such as [Ag(py)2]ClO4 and [Ag(py)4]ClO4 .
Industrial Production Methods: Industrial production of pyridine–silver (1/1) often involves large-scale reactions using similar methods as described above. The choice of reagents and conditions may vary depending on the desired purity and yield of the final product. Advanced techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Pyridine–silver (1/1) undergoes various chemical reactions, including:
Oxidation: The silver component can undergo oxidation, forming silver oxide (Ag2O) in the presence of oxidizing agents.
Reduction: Silver ions in the compound can be reduced to metallic silver (Ag) using reducing agents such as sodium borohydride (NaBH4).
Substitution: Pyridine ligands can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or hydrazine (N2H4) are commonly used reducing agents.
Substitution: Ligand exchange reactions often require the presence of a coordinating solvent and may be facilitated by heating.
Major Products:
Oxidation: Silver oxide (Ag2O)
Reduction: Metallic silver (Ag)
Substitution: New coordination complexes with different ligands
Scientific Research Applications
Pyridine–silver (1/1) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyridine–silver (1/1) primarily involves the interaction of silver ions with biological molecules. Silver ions can bind to thiol groups in proteins, leading to the disruption of cellular functions and ultimately causing cell death. Additionally, silver ions can generate reactive oxygen species (ROS), which further contribute to their antimicrobial activity . The pyridine ligand enhances the solubility and stability of the compound, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Pyridine–silver perchlorate ([Ag(py)2]ClO4): Similar in structure but with perchlorate as the counterion.
Pyridine–silver nitrate ([Ag(py)2]NO3): Similar coordination but with nitrate as the counterion.
Pyridine–silver acetate ([Ag(py)2]OAc): Similar coordination but with acetate as the counterion.
Uniqueness: Pyridine–silver (1/1) is unique due to its specific 1:1 ratio of pyridine to silver, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
514789-97-0 |
|---|---|
Molecular Formula |
C5H5AgN |
Molecular Weight |
186.97 g/mol |
IUPAC Name |
pyridine;silver |
InChI |
InChI=1S/C5H5N.Ag/c1-2-4-6-5-3-1;/h1-5H; |
InChI Key |
UNLTXKMPCPWQGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.[Ag] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


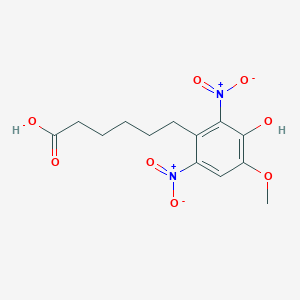
![4-[(Di-tert-butylphosphanyl)methyl]pyridine](/img/structure/B14244919.png)
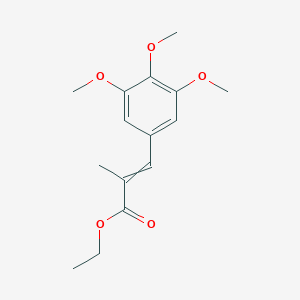

![1,2-Diphenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14244956.png)
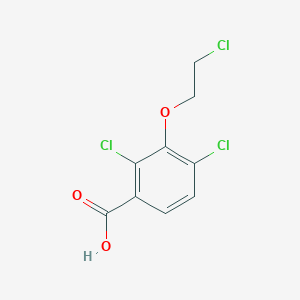
![2H,7H-[1,4]Dioxepino[2,3-c]pyrrole, 3,4-dihydro-7-propyl-](/img/structure/B14244964.png)
![N-Benzyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B14244972.png)
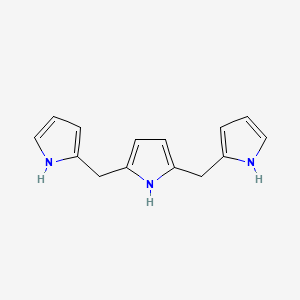
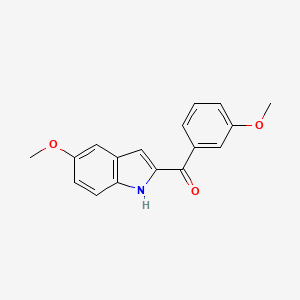
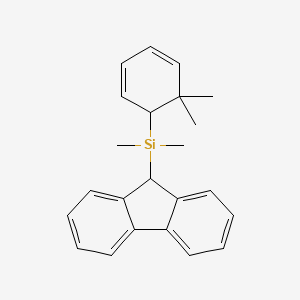
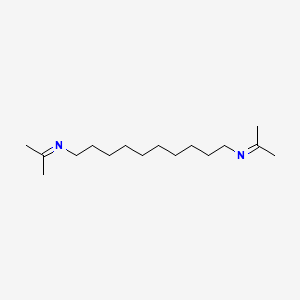
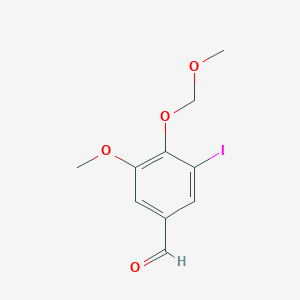
![acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14245003.png)
